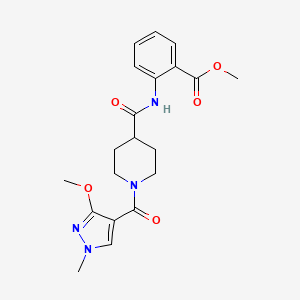
methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole core and various functional groups attached. The pyrazole core is a five-membered ring with two nitrogen atoms and three carbon atoms . Further analysis would require more specific information or computational tools.Chemical Reactions Analysis
Pyrazole compounds are known to participate in a variety of chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the available resources.Applications De Recherche Scientifique
Molecular Interaction Studies
Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has provided insights into the molecular interactions with cannabinoid receptors. These studies involve conformational analysis and development of pharmacophore models, highlighting the potential of such compounds in understanding receptor-ligand interactions and the design of receptor-specific drugs (Shim et al., 2002).
Medical Imaging Tracers
Compounds with structural similarities, specifically methoxy and fluorine analogs substituted on certain molecular chains, have been synthesized for their potential as tracers in medical imaging. Their binding affinity for cannabinoid receptors suggests their utility in developing positron emission tomography (PET) ligands for imaging cerebral cannabinoid receptors, demonstrating their application in neuroscience and diagnostic imaging (Tobiishi et al., 2007).
Synthesis of Heterocyclic Systems
The utilization of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of various heterocyclic systems, such as pyrido-[1,2-a]pyrimidin-4-ones, showcases the role of these compounds in expanding the toolkit for organic synthesis. This research area opens pathways for the creation of novel compounds with potential pharmaceutical applications (Selič et al., 1997).
Antimicrobial Activity
Research into thiazolo[3, 2]pyridines containing pyrazolyl moieties derived from similar compounds has explored their antimicrobial activities. This demonstrates the application of such compounds in the development of new antimicrobial agents, which is crucial in addressing the challenge of antibiotic resistance (El-Emary et al., 2005).
Polymer Synthesis
Compounds with related structures have been utilized in the synthesis of hyperbranched aromatic polyamides, illustrating the application of these materials in developing new polymers with potential uses in various industrial applications, from coatings to advanced composite materials (Yang et al., 1999).
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the future directions for “methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate” could involve further exploration of its potential applications in these fields.
Mécanisme D'action
Mode of Action
The presence of a methoxy group and a pyrazole ring in its structure suggests that it might interact with its targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways due to its complex structure. Without knowledge of its specific targets, it’s challenging to predict the exact pathways it might influence .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its complex structure, it could potentially have multiple effects depending on its targets and the biochemical pathways it influences .
Propriétés
IUPAC Name |
methyl 2-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-23-12-15(18(22-23)28-2)19(26)24-10-8-13(9-11-24)17(25)21-16-7-5-4-6-14(16)20(27)29-3/h4-7,12-13H,8-11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGRTLPQIHECRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxybenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2863564.png)





![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863573.png)

![3-(2,6-dichlorobenzyl)-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-methyl-4(1H)-pyridinone](/img/structure/B2863577.png)
![Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2863579.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)
